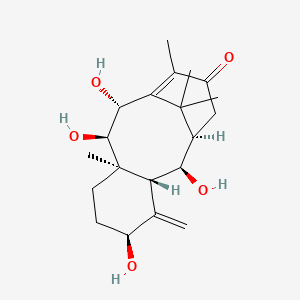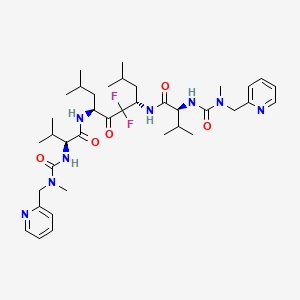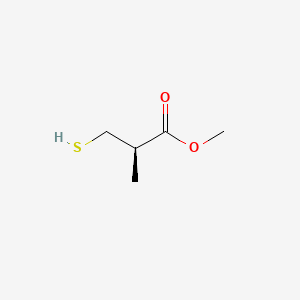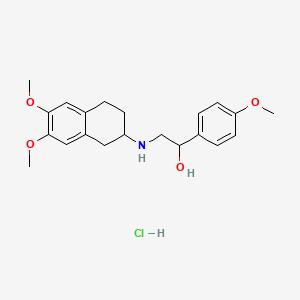
Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride (CAS No. 116680-74-1) is a complex organic compound. Let’s break down its structure:
Chemical Formula: CHNOCl
IUPAC Name: 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)benzenemethanol hydrochloride
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthylamine, followed by reduction to yield the desired product.
Reaction Conditions:- Condensation: Typically carried out in an organic solvent (e.g., ethanol or methanol) with acid catalysis.
- Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound can undergo various reactions:
Oxidation: Oxidation of the alcohol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Substitution reactions at the aromatic ring (e.g., halogenation, nitration).
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (as mentioned earlier), and halogens (e.g., chlorine or bromine).
Major products depend on reaction conditions and substituents but may include aldehydes, amines, or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Biology: Studying biological processes and interactions.
Industry: As a precursor for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, further research could explore related structures and their unique features.
Eigenschaften
CAS-Nummer |
116680-74-1 |
|---|---|
Molekularformel |
C21H28ClNO4 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-24-18-8-5-14(6-9-18)19(23)13-22-17-7-4-15-11-20(25-2)21(26-3)12-16(15)10-17;/h5-6,8-9,11-12,17,19,22-23H,4,7,10,13H2,1-3H3;1H |
InChI-Schlüssel |
XSNYYCJALOLXEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CNC2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


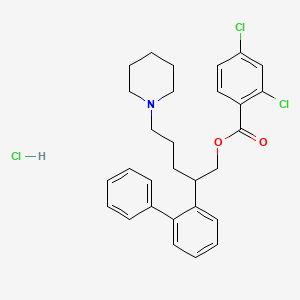

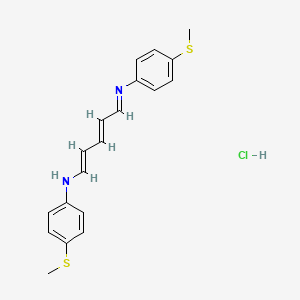

![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

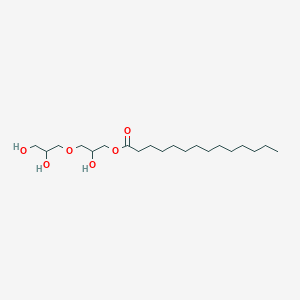
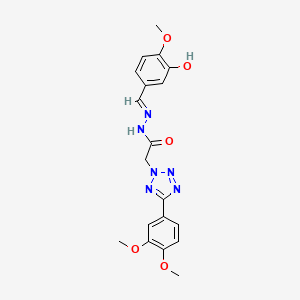
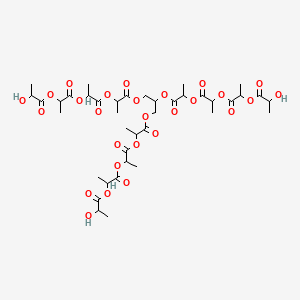
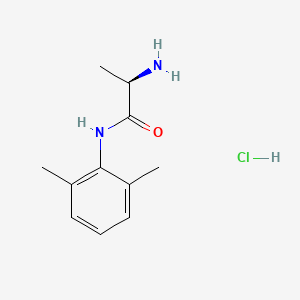
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
